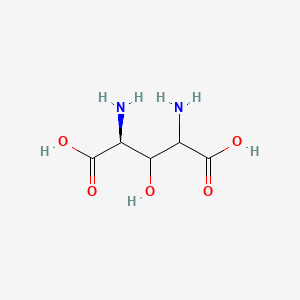
1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one is a chemical compound belonging to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of dihydropyrimidines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
- 1,3-Diethyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
1,3-Dibutyl-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one may exhibit unique properties due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity compared to its methyl or ethyl counterparts.
Properties
CAS No. |
61851-73-8 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,3-dibutyl-4-hydroxy-4H-pyrimidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-3-5-8-13-10-7-11(15)14(12(13)16)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3 |
InChI Key |
DQGIDUAMSUNIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC(N(C1=O)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)


![Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-](/img/structure/B14557177.png)


![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)
![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)






